molecular formula C16H12N2O3 B8441399 5-Methyl-2-(4-nitrophenyl)-4-phenyloxazole

5-Methyl-2-(4-nitrophenyl)-4-phenyloxazole

Cat. No. B8441399
M. Wt: 280.28 g/mol
InChI Key: MXYAHQSRWCSUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(4-nitrophenyl)-4-phenyloxazole is a useful research compound. Its molecular formula is C16H12N2O3 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

5-methyl-2-(4-nitrophenyl)-4-phenyl-1,3-oxazole

InChI

InChI=1S/C16H12N2O3/c1-11-15(12-5-3-2-4-6-12)17-16(21-11)13-7-9-14(10-8-13)18(19)20/h2-10H,1H3

InChI Key

MXYAHQSRWCSUPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

a mixture of 4-nitrobenzamide (6.1 g, 37 mmol) and 2-bromopropiophenone (5.233 g, 25 mmol) in 3 mL NMP was heated to 135° C. After 2 hours at 135° C., the reaction was removed from the oil bath and ca. 30 mL of toluene was added. The resulting mixture was equilibrated to room temperature. After 15 minutes the precipitate was removed by filtration, rinsing with toluene, and discarded. The filtrate was concentrated under reduced pressure and the concentrate taken up in 50 mL ethyl acetate. A precipitate developed and was collected by filtration, rinsing the solid with ethyl acetate and drying under vacuum to afford yellow crystals (1.5 g, 22%). ESI+ m/z=281.0 [MH]+.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
5.233 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
22%

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